
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of chromenone derivatives, which have been reported to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-methyl-2-oxo-chromen-7-yl)hexanamide is not fully understood. However, it has been suggested that its pharmacological activities may be due to its ability to modulate various signaling pathways in the body. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to inhibit the growth and proliferation of cancer cells, and to induce cell cycle arrest and apoptosis in these cells. In addition, it has been reported to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methyl-2-oxo-chromen-7-yl)hexanamide is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methyl-2-oxo-chromen-7-yl)hexanamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the investigation of its potential as a natural antioxidant and its ability to protect against oxidative stress. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways in the body. Overall, the research on N-(4-methyl-2-oxo-chromen-7-yl)hexanamide has the potential to lead to the development of new drugs and therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-methyl-2-oxo-chromen-7-yl)hexanamide involves the reaction of 4-methyl-7-hydroxychromen-2-one with hexanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and results in the formation of the desired product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. In addition, it has been shown to possess antimicrobial, antifungal, and antiviral properties. These properties make it a promising candidate for the development of new drugs to treat various diseases.
Eigenschaften
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-4-5-6-15(18)17-12-7-8-13-11(2)9-16(19)20-14(13)10-12/h7-10H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARBKQJIYWGUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

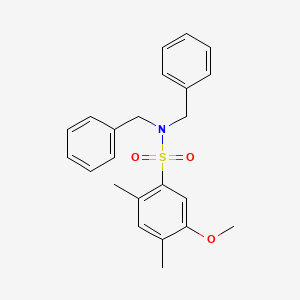
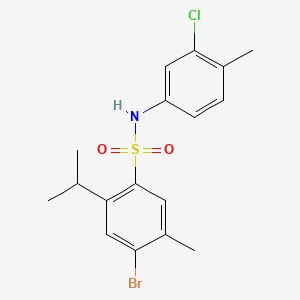
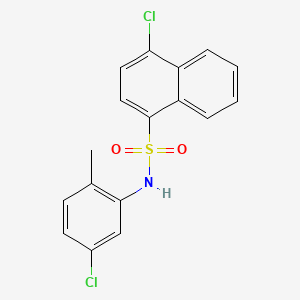

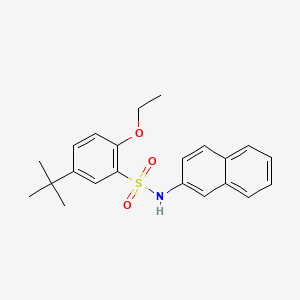

![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)

![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)

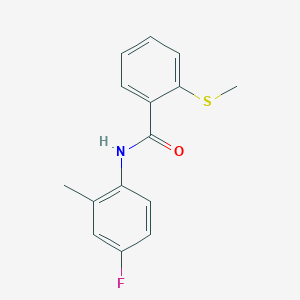
![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
